molecular formula C16H30N2Sn B178186 5-(Tributylstannyl)pyrimidine CAS No. 144173-85-3

5-(Tributylstannyl)pyrimidine

Cat. No.: B178186
CAS No.: 144173-85-3
M. Wt: 369.1 g/mol
InChI Key: QRDQHTJNKPXXRQ-UHFFFAOYSA-N
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Description

5-(Tributylstannyl)pyrimidine is an organotin compound . Organotin compounds are used in Stille coupling reactions .


Synthesis Analysis

The synthesis of pyrimidines, including this compound, involves various methods . One such method involves the Stille coupling reaction .


Molecular Structure Analysis

The molecular formula of this compound is C16H30N2Sn . Its molecular weight is 369.13 .


Chemical Reactions Analysis

This compound is used in Stille coupling reactions .


Physical and Chemical Properties Analysis

This compound has a boiling point of 381.8±34.0 °C at 760 mmHg . Its density is 1.117 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Properties

5-(Tributylstannyl)pyrimidine is part of the broader class of pyrimidines, which have garnered attention for their diverse chemical properties and applications. The importance of the C-5 position in pyrimidine nucleosides is well-documented, especially in the context of creating biologically significant molecules. The C-5 position is considered a key site for modifications, leading to derivatives with potent antitumor or antiviral activity. Moreover, the C-5-substituted pyrimidine nucleosides are recognized for their potential usage in synthetic oligonucleotide probes, acting as a tether site for linking reporter groups to nucleic acids. Their incorporation into the duplex B-DNA does not disrupt Watson-Crick base pairing, indicating their significance in molecular biology applications (Youn, 2004).

Biological Applications

In the realm of biology and medicine, pyrimidine derivatives are integral components of DNA and RNA, playing crucial roles in various biological processes. The pyrimidine nucleus is known to partake in controlling immune functions and inflammatory reactions. A study highlighted the synthesis and evaluation of pyrimidine derivatives for their anti-inflammatory activity. The docking interaction of these compounds with the COX-2 enzyme reflected promising results, comparable to potent anti-inflammatory drugs. The study concluded that the presence of electron-releasing groups on the pyrimidine moiety enhanced anti-inflammatory activity (Munde et al., 2022).

Spectroscopy and Analytical Applications

This compound and its analogs have also been explored in spectroscopic applications. For instance, 5-fluoro pyrimidines have been utilized to probe DNA and RNA secondary structures via 1D 19F NMR spectroscopy. Oligonucleotides capable of adapting secondary structure equilibria were analyzed, and it was observed that the equilibrium characteristics were largely unaffected by fluorine substitution at the C5 of pyrimidines. This indicates that 5-fluoro pyrimidine labeling can be reliably applied for NMR-based nucleic acid secondary structure evaluation (Puffer et al., 2009).

Safety and Hazards

5-(Tributylstannyl)pyrimidine is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Future Directions

Pyrimidines, including 5-(Tributylstannyl)pyrimidine, have found widespread therapeutic applications . This review emphasizes advances over the last decades in pyrimidine-containing hybrids with in vitro anticancer potential and its correlation with the SAR . The versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems, is demonstrated . This could provide insight to researchers considering the pyrimidine scaffold as a chemotype in future drug candidates in order to counteract medical conditions previously deemed untreatable .

Properties

IUPAC Name

tributyl(pyrimidin-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDQHTJNKPXXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376842
Record name 5-(Tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144173-85-3
Record name 5-(Tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tributylstannyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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